4-[3-(2-Phenylmethoxyphenoxy)propyl]morpholine;hydrochloride
Overview
Description
4-[3-(2-Phenylmethoxyphenoxy)propyl]morpholine;hydrochloride is a chemical compound that features a morpholine ring substituted with a benzyloxyphenoxypropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(2-Phenylmethoxyphenoxy)propyl]morpholine;hydrochloride typically involves the following steps:
Formation of the benzyloxyphenoxypropyl intermediate: This step involves the reaction of 2-(benzyloxy)phenol with an appropriate propylating agent under basic conditions to form the benzyloxyphenoxypropyl intermediate.
Coupling with morpholine: The intermediate is then reacted with morpholine in the presence of a suitable catalyst to form the desired product.
Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-[3-(2-Phenylmethoxyphenoxy)propyl]morpholine;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The aromatic ring can undergo reduction reactions to form cyclohexane derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyloxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used under basic conditions.
Major Products
Oxidation: Benzyloxy group oxidation can yield benzaldehyde or benzoic acid derivatives.
Reduction: Reduction of the aromatic ring can produce cyclohexane derivatives.
Substitution: Substitution reactions can yield various ether derivatives depending on the nucleophile used.
Scientific Research Applications
4-[3-(2-Phenylmethoxyphenoxy)propyl]morpholine;hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[3-(2-Phenylmethoxyphenoxy)propyl]morpholine;hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The benzyloxyphenoxy group may facilitate binding to hydrophobic pockets, while the morpholine ring can interact with polar or charged regions of the target. This dual interaction can modulate the activity of the target, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- 4-{3-[2-(benzyloxy)phenoxy]propyl}piperidine hydrochloride
- 4-{3-[2-(benzyloxy)phenoxy]propyl}pyrrolidine hydrochloride
Uniqueness
4-[3-(2-Phenylmethoxyphenoxy)propyl]morpholine;hydrochloride is unique due to the presence of the morpholine ring, which imparts distinct physicochemical properties compared to its piperidine and pyrrolidine analogs. The morpholine ring can enhance water solubility and influence the compound’s binding affinity to specific targets, making it a valuable compound in various research applications.
Properties
IUPAC Name |
4-[3-(2-phenylmethoxyphenoxy)propyl]morpholine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO3.ClH/c1-2-7-18(8-3-1)17-24-20-10-5-4-9-19(20)23-14-6-11-21-12-15-22-16-13-21;/h1-5,7-10H,6,11-17H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRWHKXVOPOILJJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCOC2=CC=CC=C2OCC3=CC=CC=C3.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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